4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride
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Overview
Description
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride is a chemical compound with the molecular formula C6H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group and a dimethylamino group attached to a butanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride typically involves the reaction of 4-chloro-2-butanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloro-2-butanone+dimethylamine→4-Chloro-N,N-dimethyl-2-butanamine
The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can yield amines or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or other oxidation products.
Reduction: Formation of reduced amines or other reduced forms.
Scientific Research Applications
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-N,N-dimethyl-2-propanamine Hydrochloride
- 4-Chloro-N,N-dimethyl-2-pentanamine Hydrochloride
These compounds share structural similarities but differ in their chain length and specific functional groups. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Properties
IUPAC Name |
4-chloro-N,N-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIPWADQSUKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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